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molecular formula C5H5ClN2O B1592522 (5-Chloropyrazin-2-yl)methanol CAS No. 72788-94-4

(5-Chloropyrazin-2-yl)methanol

Cat. No. B1592522
M. Wt: 144.56 g/mol
InChI Key: YUTQYZGRAJOIJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09302996B2

Procedure details

In tetrahydrofuran (75 mL) was dissolved methyl 5-chloropyrazin-2-carboxylate (2.589 g), 1M diisobutyl aluminum hydride-tetrahydrofuran solution (30 mL) was added dropwise to the solution at 0° C., and the mixture was stirred at the same temperature for 15 minutes. To the mixture were added water and 1N hydrochloric acid, then, a saturated aqueous sodium bicarbonate solution was added to the same to make the pH to 7. The mixture was filtered through Celite, and then, extracted with chloroform 3 times. The organic layer was separated, dried over anhydrous sodium sulfate, and the residue obtained by concentrating the same under reduced pressure was purified by silica gel column chromatography (n-hexane:ethyl acetate=90:10 to 65:35 to 50:50) to obtain (5-chloropyrazin-2-yl)methanol (465 mg).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.589 g
Type
reactant
Reaction Step Two
Name
diisobutyl aluminum hydride tetrahydrofuran
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[CH:4][C:5]([C:8](OC)=[O:9])=[N:6][CH:7]=1.[H-].C([Al+]CC(C)C)C(C)C.O1CCCC1.Cl.C(=O)(O)[O-].[Na+]>O1CCCC1.O>[Cl:1][C:2]1[N:3]=[CH:4][C:5]([CH2:8][OH:9])=[N:6][CH:7]=1 |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Two
Name
Quantity
2.589 g
Type
reactant
Smiles
ClC=1N=CC(=NC1)C(=O)OC
Name
diisobutyl aluminum hydride tetrahydrofuran
Quantity
30 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C.O1CCCC1
Name
Quantity
75 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at the same temperature for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise to the solution at 0° C.
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform 3 times
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the residue obtained
CONCENTRATION
Type
CONCENTRATION
Details
by concentrating the same under reduced pressure
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography (n-hexane:ethyl acetate=90:10 to 65:35 to 50:50)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC=1N=CC(=NC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 465 mg
YIELD: CALCULATEDPERCENTYIELD 21.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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